6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
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Overview
Description
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil . The reaction conditions often include the use of dimethylformamide (DMF) and acetic acid under heating .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can modify the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides.
Reduction: Demethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its analogs have shown antimicrobial activity against gram-positive bacteria and fungi
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its interaction with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with bacterial and fungal cell membranes, leading to disruption of cellular processes . The compound targets specific enzymes or receptors, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Toxoflavin: A structurally related compound with similar antimicrobial properties.
6-phenyl analogs of toxoflavin: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity
Uniqueness
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
42285-76-7 |
---|---|
Molecular Formula |
C12H9N5O2 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-methyl-3-phenyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C12H9N5O2/c1-17-11(18)8-10(14-12(17)19)16-15-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,16,19) |
InChI Key |
NVBYFWGBTBIMQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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